The Chemical Architecture of Cornuside: A Technical Guide for Drug Discovery and Development
The Chemical Architecture of Cornuside: A Technical Guide for Drug Discovery and Development
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis (Japanese Cornelian Cherry), has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure of Cornuside, detailing its spectroscopic properties and established protocols for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its modulation of key inflammatory signaling pathways. Quantitative data from various in vitro and in vivo studies are systematically presented, alongside detailed experimental methodologies, to facilitate further research and development of Cornuside as a potential therapeutic agent.
Chemical Structure and Identification
Cornuside is a complex natural product with the molecular formula C₂₄H₃₀O₁₄ and a molecular weight of 542.5 g/mol .[1][2] Its structure is characterized by a secoiridoid aglycone linked to a glucose moiety and esterified with a galloyl group.
Table 1: Chemical Identifiers for Cornuside
| Identifier | Value | Reference |
| IUPAC Name | methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | [1] |
| SMILES | COC(=O)C1=CO--INVALID-LINK--C2=CC(=C(C(=C2)O)O)O)C=C">C@@HO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |
| InChI Key | SMTKSCGLXONVGL-ZEIULZLQSA-N | [1] |
| CAS Number | 131189-57-6 | [2][3] |
| Synonyms | Cornuside I | [2] |
Spectroscopic Data for Structural Elucidation
The definitive structure of Cornuside has been established through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data for Cornuside (500 MHz, CD₃OD) [4]
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 3 | 7.45 | s | |
| 5 | 3.10 | m | |
| 6α | 1.85 | m | |
| 6β | 2.25 | m | |
| 7 | 5.75 | br s | |
| 8 | 4.70 | d | 7.5 |
| 9 | 2.55 | m | |
| 10 | 1.15 | d | 7.0 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.30 | m | |
| 5' | 3.45 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
| OMe | 3.75 | s |
Table 3: ¹³C NMR Spectroscopic Data for Cornuside (125 MHz, CD₃OD) [4]
| Position | Chemical Shift (δ) ppm |
| 1 | 98.5 |
| 3 | 152.0 |
| 4 | 110.5 |
| 5 | 31.0 |
| 6 | 42.0 |
| 7 | 130.0 |
| 8 | 130.0 |
| 9 | 46.0 |
| 10 | 13.5 |
| 11 | 168.0 |
| 1' | 100.0 |
| 2' | 74.5 |
| 3' | 77.5 |
| 4' | 71.5 |
| 5' | 78.0 |
| 6' | 62.5 |
| OMe | 51.5 |
Table 4: Mass Spectrometry, IR, and UV-Vis Spectroscopic Data for Cornuside [4]
| Technique | Parameters | Result |
| HRESIMS | ESI+, m/z | 542.163556 [M+Na]⁺ |
| IR (KBr) | Wavenumber (cm⁻¹) | 3400, 1690, 1630, 1075 |
| UV-Vis (Methanol) | λmax (nm) | 238 |
Experimental Protocols
Isolation and Purification of Cornuside from Cornus officinalis
The following protocol outlines a general procedure for the extraction and purification of Cornuside.[1][4]
-
Extraction:
-
Air-dried and powdered fruits of Cornus officinalis are macerated with 50-70% aqueous ethanol (B145695) at room temperature.[1]
-
Ultrasound-assisted extraction can be employed to improve efficiency.[1]
-
The extraction process is typically repeated three times.[1]
-
The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.[1]
-
-
Preliminary Purification (Macroporous Resin Chromatography):
-
The crude extract is suspended in water and applied to a macroporous resin column (e.g., D101).
-
The column is washed with water to remove sugars and other polar impurities.
-
The iridoid glycoside fraction is eluted with a stepwise gradient of ethanol in water.
-
-
Fractionation (Silica Gel Chromatography):
-
The enriched iridoid glycoside fraction is subjected to silica (B1680970) gel column chromatography.
-
Elution is performed with a solvent system such as chloroform-methanol to separate compounds based on polarity.[1]
-
-
Final Purification (Preparative HPLC):
-
Fractions containing Cornuside are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.[1][4]
-
The mobile phase typically consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water.[4]
-
Elution is monitored by UV detection at approximately 240 nm.[1]
-
In Vitro Anti-inflammatory Activity Assay
The following protocols are commonly used to evaluate the anti-inflammatory effects of Cornuside in cell-based assays.
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.[3][5]
-
Cells are pre-treated with various concentrations of Cornuside (e.g., 5, 10, 30 µM) for 1-2 hours.[3][5]
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[3][5]
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[5]
-
The absorbance is read at approximately 540 nm, and the NO concentration is determined from a sodium nitrite standard curve.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[3]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK).[3][5]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
Molecular Mechanisms of Action: Modulation of Inflammatory Signaling Pathways
Cornuside exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cornuside has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of p65.[3][7]
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Cornuside has been demonstrated to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[7][8]
Quantitative Data on Biological Activity
The anti-inflammatory efficacy of Cornuside has been quantified in numerous studies. The following table summarizes key findings.
Table 5: In Vitro Anti-inflammatory Effects of Cornuside
| Assay | Cell Line | Stimulus | Cornuside Concentration | Effect | Reference |
| NO Production | RAW 264.7 | LPS | IC₅₀ value reported | Inhibition of NO production | [5] |
| TNF-α Production | RAW 264.7 | LPS | Not specified | Inhibition of TNF-α production | [7] |
| IL-6 Production | RAW 264.7 | LPS | Not specified | Inhibition of IL-6 production | [7] |
| IL-1β Production | RAW 264.7 | LPS | Not specified | Inhibition of IL-1β production | [7] |
| iNOS mRNA Expression | RAW 264.7 | LPS | Not specified | Decreased expression | [7] |
| COX-2 mRNA Expression | RAW 264.7 | LPS | Not specified | Decreased expression | [7] |
| p-IκBα Protein Levels | Mesangial cells | High Glucose | 5, 10, 30 µM | Dose-dependent decrease | [3] |
| p65 Nuclear Translocation | Mesangial cells | High Glucose | 5, 10, 30 µM | Dose-dependent decrease | [3] |
| p-ERK Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |
| p-p38 Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |
| p-JNK Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |
Conclusion
Cornuside presents a compelling profile as a natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence elucidating its molecular mechanisms of action, provides a solid foundation for further preclinical and clinical investigation. This technical guide offers a consolidated resource for researchers, providing the necessary chemical, analytical, and biological information to advance the development of Cornuside into a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cornuside Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]
- 8. Cornuside alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
